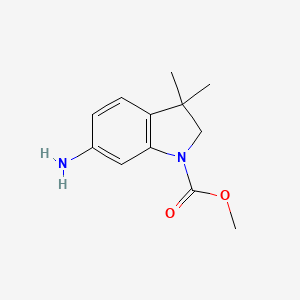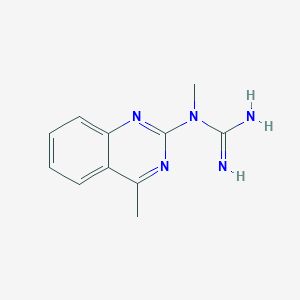![molecular formula C9H9ClN2S B11888465 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and an isopropyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to yield thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit various enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on different biological targets and pathways.
Material Science: Thienopyrimidine derivatives, including this compound, are explored for their potential use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and other enzymes. By inhibiting these targets, the compound can disrupt various cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-Chloro-6-(methyl)thieno[3,2-d]pyrimidine.
Thiophene Derivatives: Compounds like 2-substituted thiophenes, which share the thiophene ring but differ in their additional functional groups.
Uniqueness
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-6-propan-2-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(13-7)9(10)12-4-11-6/h3-5H,1-2H3 |
InChI Key |
WHTKRJZLZDSNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)


![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)



![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)


